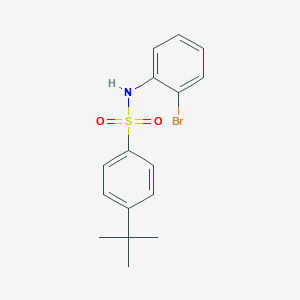

N-(2-溴苯基)-4-叔丁基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide” is a type of organic compound. It likely contains a bromophenyl group, a tert-butyl group, and a benzenesulfonamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis

The molecular structure of a similar compound, Acetamide, N-(2-bromophenyl)-, has been analyzed. Its formula is C8H8BrNO and it has a molecular weight of 214.059 .Chemical Reactions Analysis

In the case of similar compounds, a highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides has been developed .Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, Acetamide, N-(2-bromophenyl)-, include a molecular weight of 214.059 .科学研究应用

合成和化学应用

N-(2-溴苯基)-4-叔丁基苯磺酰胺及相关化合物在复杂分子的合成中具有重要意义。例如,溴化合物由于其反应性,在各种药物和有机分子的合成中起着关键的中间体作用。2-氟-4-溴联苯的实用合成方法,作为氟比洛芬制造的关键中间体,突显了溴化中间体在药物合成中的实用性。所开发的方法为大规模生产溴化联苯提供了实用途径,这对于抗炎和镇痛材料的合成至关重要(Qiu et al., 2009)。

同样,关于基于磺酰胺的化合物的研究,包括氨基苯磺酰胺,显示了它们在有机合成和药物应用中的多功能性。已经开发出具有广泛生物活性谱的磺酰胺衍生物,表明N-(2-溴苯基)-4-叔丁基苯磺酰胺有望作为生物活性分子合成中的前体或中间体(Shichao et al., 2016)。

环境影响和分析

广泛研究了溴化阻燃剂的环境存在和影响,包括新型溴化合物。这些研究突显了监测和了解溴有机化合物的环境命运的重要性。新型溴化阻燃剂的不断应用需要更多关于其存在、环境命运和毒性的研究,这表明有必要对N-(2-溴苯基)-4-叔丁基苯磺酰胺进行类似的研究(Zuiderveen et al., 2020)。

未来方向

While specific future directions for this compound are not available, research into similar compounds continues to be a promising field. For instance, a highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides has been developed, indicating potential future directions in the synthesis of similar compounds .

作用机制

Target of Action

It is known that this compound is used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

The compound plays a crucial role in the Suzuki–Miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst . The compound N-(2-Bromophenyl)-4-tert-butylbenzenesulfonamide, with its bromophenyl group, can act as the halide component in these reactions .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway influenced by this compound . This reaction is used to form carbon–carbon bonds, which are fundamental in organic synthesis and are present in a wide range of biologically active compounds .

Pharmacokinetics

The compound’s molecular weight, which is a key determinant of its pharmacokinetic properties, is known to be 214059 .

Result of Action

The result of the compound’s action in a Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

属性

IUPAC Name |

N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO2S/c1-16(2,3)12-8-10-13(11-9-12)21(19,20)18-15-7-5-4-6-14(15)17/h4-11,18H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKMMFSXAFYQJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(diethylamino)benzylidene]-N-octadecylamine](/img/structure/B389947.png)

![4-bromo-N'-[(2-ethoxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B389950.png)

![4-(allyloxy)-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B389954.png)

![2,4-Dibromo-6-{[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol](/img/structure/B389955.png)

![N,N'-bis[(E)-[4-(diethylamino)phenyl]methylideneamino]decanediamide](/img/structure/B389958.png)

![2-{[(E)-(2-nitrophenyl)methylidene]amino}benzonitrile](/img/structure/B389959.png)

![4-[(Mesitylimino)methyl]phenyl benzoate](/img/structure/B389962.png)

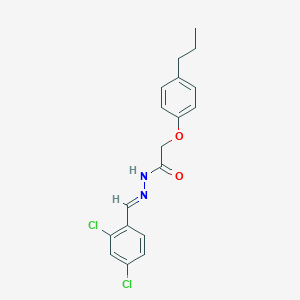

![N'-[4-(dimethylamino)benzylidene]-2-(4-propylphenoxy)acetohydrazide](/img/structure/B389965.png)

![(5Z)-3-(2-fluorobenzoyl)-5-[(2-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B389967.png)